2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-4-5(3-9-10)6-2-7(6)8/h3-4,6-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFORHADAUJCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the cyclopropane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in substituents on the pyrazole ring, the position of the cyclopropane-amine group, and stereochemistry. Key examples include:
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole substituted with a pyridinyl group and a cyclopropylamine at position 3.
- Properties : Melting point 104–107°C; synthesized via copper-catalyzed coupling (17.9% yield) .
- This may improve target affinity but reduce solubility .
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine Dihydrochloride
- Structure : Cyclopropane-amine at position 1 (vs. position 2 in the target compound).
- Properties : Stored at 2–8°C, indicating hygroscopicity; molar mass 210.11 g/mol .
- Comparison: The amine position influences stereoelectronic effects.
2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine
- Structure : Phenyl substituent on pyrazole instead of methyl.
- Properties: No melting point data; likely higher lipophilicity (logP) due to the phenyl group .
- Comparison : The phenyl group may enhance π-π stacking in protein binding but reduce metabolic stability compared to methyl .
Key Observations:
- Synthesis Efficiency : Copper-catalyzed coupling (e.g., ) often yields <20%, suggesting room for optimization in cyclopropane-amine derivatives.
- Thermal Stability : The dihydrochloride salt form () improves stability but requires low-temperature storage.
- Lipophilicity : Phenyl-substituted analogs () likely exhibit higher logP values, impacting blood-brain barrier permeability.
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, also known as its dihydrochloride salt, is a compound of interest due to its significant biological activity, particularly in the context of cancer research and metabolic regulation. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a unique combination of a pyrazole ring and a cyclopropane structure. This structural configuration contributes to its reactivity and stability, making it a valuable candidate in medicinal chemistry.
The primary mechanism of action for 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine involves its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) . By modulating NAMPT activity, this compound influences the NAD salvage pathway, which is critical for various cellular processes including energy metabolism and cell survival. Enhanced NAD levels have been linked to improved cellular functions and potential therapeutic benefits in cancer treatment.
Biological Activity
Research indicates that 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine exhibits several biological activities:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing their activity and thereby affecting metabolic pathways related to cancer biology.
- Anticancer Potential : As an intermediate in the synthesis of biologically active compounds, it plays a role in developing drugs targeting cancer pathways.
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates NAMPT activity |
| Cancer Pathway Targeting | Potential use in developing anticancer agents |
| Metabolic Regulation | Enhances NAD availability |
Case Studies and Research Findings
Several studies have highlighted the significance of 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine in various research contexts:
- Cancer Research : In vitro studies demonstrated that compounds derived from 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine effectively inhibited tumor cell proliferation by enhancing NAD levels, thereby promoting apoptosis in cancer cells .
- Metabolic Studies : Research indicated that the modulation of NAMPT by this compound could lead to improved metabolic profiles in cellular models, suggesting potential applications in metabolic disorders.
- Comparative Analysis : A comparative study with structurally similar compounds revealed that variations in the cyclopropane structure significantly affected binding affinities and biological activities. This emphasizes the importance of structural nuances in drug design .
Structural Comparisons
The unique structure of 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine allows for diverse interactions with biological targets. Below is a comparative table illustrating its structural analogs:
Table 2: Structural Analog Comparison
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | Pyrazole ring with morpholine | Different reactivity due to morpholine |
| 2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine | Pyrazole ring with pyrimidine | Influences reactivity and biological activity |
| trans-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine | Similar cyclopropane structure | Differences in stereochemistry affecting binding affinity |
Q & A
Q. What are the optimized synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropan-1-amine, and how can low yields be addressed?
Methodological Answer: A common synthesis involves coupling reactions between pyrazole derivatives and cyclopropane precursors. For example, copper-catalyzed Ullmann-type coupling (e.g., using CuBr) with cyclopropanamine under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO can yield the target compound. Low yields (~17%) may arise from steric hindrance or side reactions; optimizing reaction time (e.g., extending to 48 hours), temperature (35–50°C), and ligand selection (e.g., 1,10-phenanthroline) can improve efficiency . Purification via gradient column chromatography (e.g., ethyl acetate/hexane) is critical to isolate the product .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer: Combine multiple analytical techniques:
- ¹H/¹³C NMR : Look for characteristic shifts, such as the cyclopropane protons (δ ~1.0–2.5 ppm) and pyrazole methyl group (δ ~3.8 ppm) .
- HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy .
- HPLC : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives targeting enzymes like SARS-CoV-2 PLpro?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding interactions. For instance, the pyrazole moiety may engage in π-π stacking with PLpro’s Tyr268, while the cyclopropane group enhances steric complementarity. Pharmacophore modeling (e.g., using Schrödinger) can identify critical features like hydrogen bond donors/acceptors and hydrophobic regions . Validate predictions with enzymatic assays (e.g., fluorescence-based protease activity assays) .
Q. What strategies resolve contradictions in biological activity data between enantiomers or regioisomers?
Methodological Answer:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol to isolate enantiomers .
- Bioactivity Profiling : Test separated isomers in dose-response assays (e.g., IC₅₀ determination) against target proteins. For example, (1R,4R)- and (1S,4S)-isomers of related cyclopropane derivatives show differential binding to kinases .
- Structural Analysis : Compare X-ray crystallography or NOE NMR data to correlate stereochemistry with activity .
Q. How can SHELX programs improve crystallographic refinement for cyclopropane-containing compounds?
Methodological Answer:
- SHELXL : Refine anisotropic displacement parameters for cyclopropane carbons to account for ring strain. Use restraints (e.g., DFIX) for C–C bond lengths (~1.54 Å) and angles (~60°) .
- Twinned Data : Apply HKLF5 in SHELXL to handle twinning, common in strained ring systems. Validate with Rint and Rfree metrics .
Q. What are the challenges in analyzing NMR spectra for cyclopropane-pyrazole hybrids, and how are they mitigated?
Methodological Answer: Cyclopropane protons often exhibit complex splitting due to J-coupling (³JHH ~5–10 Hz). Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate pyrazole C4-H from cyclopropane protons. Paramagnetic relaxation agents (e.g., Cr(acac)₃) may simplify spectra by broadening solvent peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
